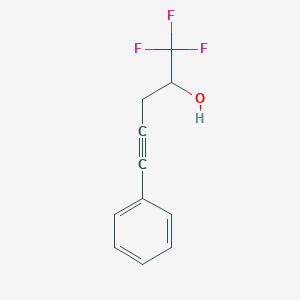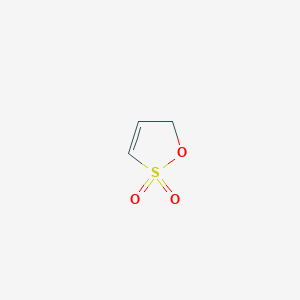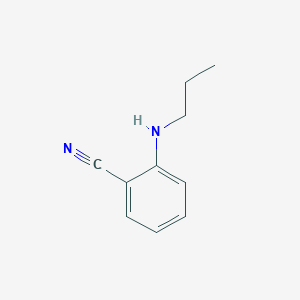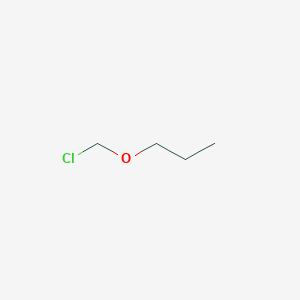
1-(Chloromethoxy)propane
Overview
Description
Mechanism of Action
Target of Action
1-(Chloromethoxy)propane is an organic compound that is often used as an intermediate in chemical synthesis . The primary targets of this compound are the reactants in the chemical reactions where it is used as an intermediate or a solvent .
Mode of Action
The mode of action of this compound is primarily through its interactions with other reactants in a chemical reaction . As an intermediate, it can participate in the reaction, get transformed, and help in the formation of the desired product . As a solvent, it can improve the efficiency and yield of the reaction .
Pharmacokinetics
Given its use in chemical synthesis, it’s likely that these properties would be influenced by factors such as the specific chemical reactions it is involved in, the other reactants and products present, and the conditions under which the reactions are carried out .
Result of Action
The result of the action of this compound is the successful completion of the chemical reactions in which it is used as an intermediate or a solvent . This can lead to the formation of the desired products, with improved efficiency and yield .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the temperature and pressure at which the reactions are carried out, the presence of other reactants and products, and the specific conditions of the reaction environment . For example, the compound has a boiling point of 94℃ and a flash point of 25℃ , which means that its stability and reactivity can be affected by temperature.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)propane can be synthesized through a reaction involving 1,3-bromochloropropane and sodium methoxide in the presence of a phase-transfer catalyst. The sodium methoxide is dispersed in an inert solvent and added dropwise to 1,3-bromochloropropane. The reaction mixture is then heated, and the resulting product is filtered to remove sodium bromide. The organic layer is washed with water, dried, and rectified to obtain pure this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethoxy)propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form 1-methoxy-3-propanol.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form propane derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions
Major Products:
Nucleophilic Substitution: 1-methoxy-3-propanol.
Oxidation: Propanal or propanoic acid.
Reduction: Propane derivatives
Scientific Research Applications
1-(Chloromethoxy)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving ethers.
Medicine: Investigated for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes
Comparison with Similar Compounds
1-chloro-2-methoxypropane: Similar structure but with the chlorine and methoxy groups on adjacent carbon atoms.
1-chloro-3-ethoxypropane: Similar structure but with an ethoxy group instead of a methoxy group.
1-bromo-3-methoxypropane: Similar structure but with a bromine atom instead of a chlorine atom
Uniqueness: 1-(Chloromethoxy)propane is unique due to its specific arrangement of the chlorine and methoxy groups on the propane backbone. This arrangement influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
1-(chloromethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO/c1-2-3-6-4-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUQXPJHMISKGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449929 | |
| Record name | CHLOROMETHYL PROPYL ETHER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3587-57-3 | |
| Record name | CHLOROMETHYL PROPYL ETHER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-(chloromethoxy)propane in the synthesis described in the research article?
A1: this compound serves as an alkylating agent in the synthesis of the target compounds. The research describes its use in the alkylation of 1-methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine. [] This reaction leads to the formation of an intermediate that undergoes cyclization to create the crucial bicyclic enamine structure found in the final compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


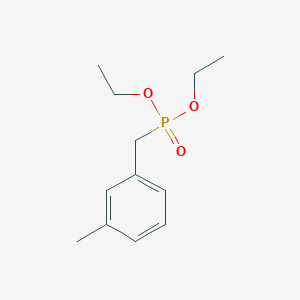

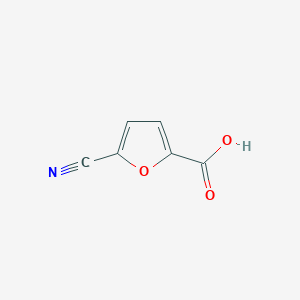

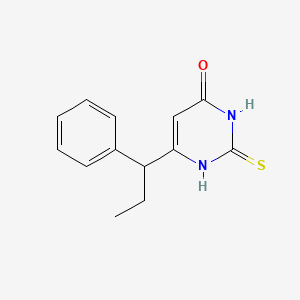
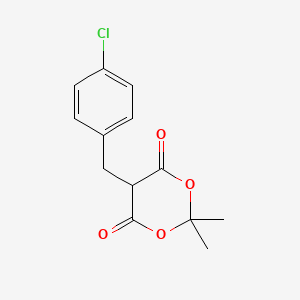
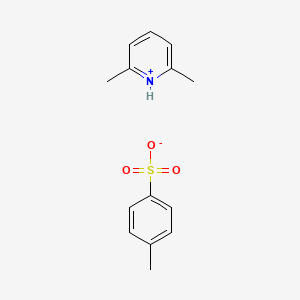
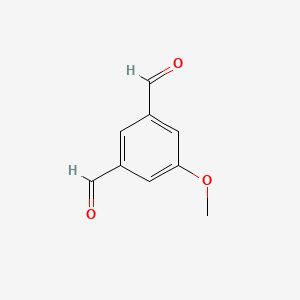

![1-[3-(Trimethylsilyl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1366691.png)
